molecular formula C16H21NO2 B13231791 1-(2-Methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one

1-(2-Methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one

Cat. No.: B13231791
M. Wt: 259.34 g/mol
InChI Key: YLHCGKXMECFQGE-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one is a synthetic organic compound that belongs to the class of piperidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one typically involves the reaction of 2-methylphenyl derivatives with piperidinone precursors. Common synthetic routes may include:

    Aldol Condensation: Combining 2-methylphenyl ketones with piperidinone under basic conditions.

    Friedel-Crafts Acylation: Using an acyl chloride derivative of 2-methylphenyl and piperidinone in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and purity. This may include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Possible precursor for pharmaceutical compounds with analgesic or anti-inflammatory properties.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methylphenyl)-3-(2-methylpropanoyl)piperidine: Similar structure but lacks the ketone group.

    1-(2-Methylphenyl)-3-(2-methylpropanoyl)pyrrolidin-2-one: Similar structure but with a pyrrolidinone ring instead of piperidinone.

Uniqueness

1-(2-Methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one is unique due to its specific substitution pattern and functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

1-(2-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one

InChI

InChI=1S/C16H21NO2/c1-11(2)15(18)13-8-6-10-17(16(13)19)14-9-5-4-7-12(14)3/h4-5,7,9,11,13H,6,8,10H2,1-3H3

InChI Key

YLHCGKXMECFQGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCCC(C2=O)C(=O)C(C)C

Origin of Product

United States

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